molecular formula C8H11ClFNSi B13696773 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine

2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine

Cat. No.: B13696773
M. Wt: 203.71 g/mol
InChI Key: KOTOGRKXWRRLJY-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine (CAS: 1934586-00-1) is a halogenated and silylated pyridine derivative with a molecular formula of C₈H₁₁ClFNSi and a molecular weight of 203.74 g/mol. This compound features a pyridine ring substituted with chlorine (position 2), fluorine (position 4), and a bulky trimethylsilyl group (position 3). It is commercially available with a purity of 97% and is used as a pharmaceutical intermediate, particularly in the synthesis of complex organic molecules .

Properties

Molecular Formula

C8H11ClFNSi

Molecular Weight

203.71 g/mol

IUPAC Name

(2-chloro-4-fluoropyridin-3-yl)-trimethylsilane

InChI

InChI=1S/C8H11ClFNSi/c1-12(2,3)7-6(10)4-5-11-8(7)9/h4-5H,1-3H3

InChI Key

KOTOGRKXWRRLJY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CN=C1Cl)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine typically involves:

  • Starting from halogenated pyridine derivatives (e.g., dihalopyridines or trihalopyridines).
  • Regioselective nucleophilic substitution to introduce fluorine or chlorine atoms at specific positions.
  • Introduction of the trimethylsilyl group via organosilicon reagents or nucleophilic substitution on a suitable pyridine precursor.

These steps require careful control of reaction conditions to achieve regioselectivity and high yields.

Regioselective Nucleophilic Substitution on Halogenated Pyridines

A key step involves regioselective nucleophilic substitution on di- or tri-halogenated pyridines. According to recent research, nucleophilic substitution preferentially occurs at the 4-position of pyridine derivatives bearing multiple halogens, enabling selective functionalization at the 2- and 3-positions thereafter.

  • For example, starting from 2,4-dichloropyridine or 2,4,6-trichloropyridine, hydrazine or other nucleophiles can selectively substitute chlorine atoms to afford intermediates for further functionalization.
  • The trimethylsilyl group can be introduced by nucleophilic substitution using reagents such as trimethylsilyl chloride or via organolithium intermediates reacting with chloropyridines.

Use of Organosilane Reagents

Organosilane reagents such as trimethylsilane (trimethylsilyl hydride) are employed for silylation reactions. The patent literature describes the use of trimethylsilane in the presence of Lewis acids (e.g., boron trifluoride etherate) and solvents such as dichloromethane and acetonitrile to introduce trimethylsilyl groups onto aromatic rings.

  • Reaction conditions typically involve low temperatures (-70 to -80 °C) to control regioselectivity and minimize side reactions.
  • The use of polar aprotic solvents like tetrahydrofuran, acetonitrile, or dimethylformamide facilitates the nucleophilic substitution and silylation steps.
  • Acid catalysts such as boron trifluoride diethyl etherate or trifluoroacetic acid promote the silylation reaction.

Representative Synthetic Route

A representative synthetic route based on the literature is summarized as follows:

Step Reagents & Conditions Description
1. Starting material 2,4-dichloropyridine or 2,4,6-trichloropyridine Halogenated pyridine precursor
2. Nucleophilic substitution Hydrazine or fluoride source (e.g., copper fluoride) Regioselective substitution at 4-position or 3-position
3. Silylation Trimethylsilane, Lewis acid catalyst (BF3·OEt2), solvent (CH2Cl2, acetonitrile), low temperature (-70 to -80 °C) Introduction of trimethylsilyl group at 3-position
4. Purification Filtration, crystallization, vacuum drying Isolation of pure 2-chloro-4-fluoro-3-(trimethylsilyl)pyridine

Alternative Fluorination Methods

Fluorination at the 4-position can be achieved via copper fluoride-mediated fluorination or nucleophilic substitution using fluoride sources under mild conditions. This avoids harsh reagents such as anhydrous hydrogen fluoride or fluoroboric acid, making the process more industrially viable.

  • For example, copper fluoride can replace conventional fluorinating agents in a one-pot process with tert-butyl nitrite and 2-chloropyridine derivatives to yield fluorinated pyridines.
  • Reaction temperatures range from 0 to 60 °C with inert gas protection to maintain reaction stability.

Data Tables Summarizing Key Preparation Parameters

Parameter Typical Conditions / Reagents Notes
Starting materials 2,4-dichloropyridine, 2,4,6-trichloropyridine Commercially available or synthesized
Nucleophilic substitution Hydrazine, copper fluoride, fluoride salts Regioselective substitution at pyridine ring
Silylation reagent Trimethylsilane (Me3SiH), trimethylsilyl chloride Requires Lewis acid catalyst (BF3·OEt2)
Solvents Dichloromethane, acetonitrile, tetrahydrofuran Polar aprotic solvents preferred
Reaction temperature -80 °C to room temperature Low temperature for silylation; mild for fluorination
Catalysts Boron trifluoride diethyl etherate, DMF (catalytic) Facilitate silylation and chlorination
Reaction time 1–10 hours Depending on step and scale
Yield Typically 60–80% High yields with optimized conditions

Summary of Research Results and Industrial Considerations

  • The synthetic routes for 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine rely heavily on regioselective nucleophilic substitution of halogenated pyridines followed by silylation using organosilane reagents.
  • The use of mild fluorinating agents like copper fluoride improves safety and environmental footprint compared to traditional fluorination methods.
  • Low temperature and polar aprotic solvents are critical to achieve high regioselectivity and yield.
  • The process involves multiple steps but can be optimized for industrial scale by avoiding hazardous reagents such as pyridine or anhydrous hydrogen fluoride.
  • Patent literature suggests that the combination of organolithium reagents, organosilanes, and Lewis acid catalysts provides efficient access to the target compound with good purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine exerts its effects is primarily through its reactivity in chemical transformations. The presence of the trimethylsilyl group can influence the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles. This reactivity is harnessed in various synthetic applications to form new chemical bonds and structures .

Comparison with Similar Compounds

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine

  • Molecular Formula : C₈H₁₁ClINSi
  • Key Differences : Replaces fluorine with iodine at position 4.
  • The higher molecular weight (342.63 g/mol) may also affect solubility .

2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine

  • Molecular Formula : C₁₀H₁₂ClN₂Si
  • Key Differences: Features an ethynyl-linked trimethylsilyl group at position 3 and an amino group at position 4.
  • Implications: The ethynyl spacer reduces steric bulk near the pyridine ring, enhancing accessibility for nucleophilic attack. The amino group introduces basicity, which may influence pH-dependent stability .

2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine (Positional Isomer)

  • CAS : 860296-22-6
  • Molecular Formula : C₈H₁₁ClFNSi (same as target compound)
  • Key Differences : Substituent positions: chlorine (2), fluorine (3), trimethylsilyl (4).
  • Implications : The altered substituent arrangement modifies electronic effects; the fluorine at position 3 may deactivate the ring differently, affecting regioselectivity in further functionalization .

Substituted Pyridines with Trifluoromethyl Groups

2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

  • CAS : 71701-96-7
  • Molecular Formula : C₆H₂ClF₄N
  • Molecular Weight : 199.54 g/mol
  • Key Differences : Replaces trimethylsilyl with trifluoromethyl (CF₃) at position 3.
  • Implications : The CF₃ group is strongly electron-withdrawing, increasing the pyridine ring’s electrophilicity. This compound may exhibit higher reactivity in SNAr reactions compared to the silylated analog .

2-Chloro-4-(trifluoromethyl)pyridine

  • CAS : 81565-18-6
  • Molecular Formula : C₆H₃ClF₃N
  • Molecular Weight : 181.54 g/mol
  • Key Differences : Lacks both fluorine and trimethylsilyl groups; CF₃ at position 4.
  • Implications : Simpler structure with fewer substituents reduces steric hindrance, making it a preferred substrate for large-scale industrial reactions .

Physicochemical and Reactivity Comparisons

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound 203.74 Not reported 2-Cl, 4-F, 3-SiMe₃
2-Chloro-4-iodo-3-(trimethylsilyl)pyridine 342.63 Not reported 2-Cl, 4-I, 3-SiMe₃
2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine 199.54 Not reported 2-Cl, 4-F, 3-CF₃
2-Chloro-4-(trifluoromethyl)pyridine 181.54 Not reported 2-Cl, 4-CF₃
  • Trends : Bulky substituents (e.g., SiMe₃, CF₃) generally lower melting points due to reduced crystal lattice stability. Halogen size (F vs. I) impacts solubility in polar solvents .

Reactivity

  • Nucleophilic Aromatic Substitution (SNAr) : The target compound’s chlorine at position 2 is activated by electron-withdrawing groups (F, SiMe₃), making it susceptible to displacement. In contrast, trifluoromethyl analogs (e.g., 71701-96-7) exhibit faster SNAr rates due to CF₃’s stronger electron-withdrawing effect .
  • Cross-Coupling Reactions : The trimethylsilyl group in the target compound can act as a directing group in palladium-catalyzed couplings, whereas iodine in 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine facilitates Ullmann or Suzuki-Miyaura reactions .

Biological Activity

2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of halogen and trimethylsilyl groups, which can influence its interaction with biological targets. Understanding its biological activity is crucial for developing new therapeutic agents.

  • Molecular Formula : C8H10ClFNSi
  • Molecular Weight : 199.7 g/mol
  • IUPAC Name : 2-chloro-4-fluoro-3-(trimethylsilyl)pyridine

The biological activity of 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine is largely attributed to its ability to interact with specific protein targets. The halogen substituents enhance the compound's lipophilicity and binding affinity, which can modulate various biological pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiviral Activity : Some studies have shown that pyridine derivatives can inhibit viral replication by targeting viral enzymes or cellular receptors involved in the viral life cycle.
  • Antitumor Properties : The compound has been evaluated for its potential as an anticancer agent, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.

Case Studies and Research Findings

  • Antiviral Studies : A study demonstrated that similar pyridine derivatives effectively inhibited the activity of NS5B RNA polymerase in vitro, showcasing their potential as antiviral agents against Hepatitis C virus (HCV) .
  • Antitumor Activity : In a series of experiments, compounds structurally related to 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine were shown to induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations .
  • Enzyme Interaction : The compound's interaction with target enzymes was assessed using molecular docking studies, revealing strong binding affinities that suggest its potential as a lead compound for further development .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayIC50/EC50 ValuesReference
AntiviralNS5B RNA Polymerase32.2 μM
AntitumorVarious Cancer Cell Lines0.5 nM - 3 μM
Enzyme InhibitionSpecific EnzymesVaries

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-chloro-4-fluoro-3-(trimethylsilyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and silylation of pyridine precursors. For example, fluorine and chlorine substituents can be introduced via electrophilic substitution using reagents like Cl₂ or fluorinating agents (e.g., Selectfluor®). The trimethylsilyl group is incorporated via nucleophilic substitution or metal-catalyzed silylation.

  • Critical Factors : Reaction temperature and base selection (e.g., LDA or NaH) significantly impact regioselectivity. The electron-withdrawing effect of fluorine directs metalation to adjacent positions, as observed in analogous compounds .
  • Optimization : Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity (>97%) .

Q. How can researchers verify the structural integrity of 2-chloro-4-fluoro-3-(trimethylsilyl)pyridine?

  • Analytical Workflow :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions. For instance, the trimethylsilyl group shows a singlet at ~0.3 ppm in 1H^{1}\text{H} NMR, while 19F^{19}\text{F} NMR distinguishes fluorine environments .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₈H₁₀ClFNSi, [M+H]⁺ = 218.03) .
  • X-ray Crystallography : Single-crystal analysis resolves steric effects from the bulky silyl group .

Advanced Research Questions

Q. How do the electronic and steric properties of the trimethylsilyl group influence regioselective reactions in this compound?

  • Mechanistic Insight : The trimethylsilyl group acts as a steric shield, blocking nucleophilic attacks at the 3-position. Its electron-donating effect via σ-conjugation activates the pyridine ring for electrophilic substitution at the 4- and 6-positions.

  • Case Study : In Suzuki-Miyaura coupling, the silyl group directs palladium catalysts to the 2-position, enabling selective C–C bond formation .
  • Computational Support : DFT calculations (e.g., using Gaussian 16) model charge distribution, confirming the directing effects .

Q. What strategies resolve contradictions in reported reactivity data for halogenated silylpyridines?

  • Data Reconciliation :

  • Controlled Experiments : Compare reaction outcomes under varying conditions (e.g., anhydrous vs. protic solvents). For example, hydrolysis of the silyl group in aqueous media may lead to conflicting results .
  • Isotopic Labeling : Use 2H^{2}\text{H} or 13C^{13}\text{C} labeling to trace reaction pathways and identify intermediates .
  • Meta-Analysis : Cross-reference studies on analogous compounds (e.g., 3,5-difluoro-4-(trimethylsilyl)pyridine) to infer reactivity patterns .

Q. How can this compound be utilized in designing photoactive or catalytic materials?

  • Applications :

  • Photoredox Catalysis : The fluorine and silyl groups stabilize radical intermediates in visible-light-driven reactions. For example, coupling with aryl halides under Ir(ppy)₃ catalysis yields biaryl products .
  • Ligand Design : The silyl group enhances ligand-metal coordination in transition-metal complexes (e.g., Ru or Pd), improving catalytic efficiency in cross-coupling reactions .

Safety and Handling

Q. What are the critical safety protocols for handling 2-chloro-4-fluoro-3-(trimethylsilyl)pyridine?

  • Guidelines :

  • PPE : Use nitrile gloves, lab coat, and goggles. Work in a fume hood to avoid inhalation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
  • Storage : Store at 4–8°C in airtight containers under nitrogen to prevent hydrolysis .

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